An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-b]pyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive framework for the design of kinase inhibitors and other therapeutic agents. This guide provides a detailed examination of the physicochemical properties of a key derivative, 6-bromoimidazo[1,2-b]pyridazine. Understanding these fundamental characteristics is paramount for its effective utilization in synthetic chemistry and drug discovery programs. This document synthesizes available data to offer a comprehensive resource for researchers, providing both established facts and reasoned estimations based on closely related analogues where direct experimental data is not publicly available.
Molecular Structure and Core Properties
The foundational structure of 6-bromoimidazo[1,2-b]pyridazine consists of a fused imidazole and pyridazine ring system, with a bromine atom substituted at the 6-position of the pyridazine ring. This substitution significantly influences the electronic distribution and reactivity of the heterocyclic core.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₄BrN₃ | Calculated |
| Molecular Weight | 198.02 g/mol | Calculated |
| Appearance | Off-white solid | [1] |
| Melting Point | Estimated: 148-152 °C | Based on the analogous 3-bromoimidazo[1,2-b]pyridazine[2][3] |
| pKa (of conjugate acid) | Predicted: ~2.35 | Based on the predicted pKa of 3-bromoimidazo[1,2-b]pyridazine, suggesting weak basicity[2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; C3 [label="C", pos="2.1,0.3!"]; C4 [label="C", pos="1.3,-0.8!"]; C5 [label="C", pos="0,-0.8!"]; N6 [label="N", pos="-0.8,0.3!"]; C7 [label="C", pos="-2.1,-0.8!"]; C8 [label="C", pos="-2.1,0.8!"]; Br [label="Br", pos="-3.4,-0.8!"]; H1 [label="H", pos="3.1,0.3!"]; H2 [label="H", pos="2.1,-1.6!"]; H3 [label="H", pos="-0.8,2.3!"]; H4 [label="H", pos="-3.1,1.6!"];
N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N6; N6 -- N1; N6 -- C8; C8 -- C7; C7 -- C5; C7 -- Br; C3 -- H1; C4 -- H2; N1 -- H3; C8 -- H4;
}
Caption: Chemical structure of 6-bromoimidazo[1,2-b]pyridazine.
Synthesis and Spectroscopic Characterization
The synthesis of 6-bromoimidazo[1,2-b]pyridazine is typically achieved through the cyclization of a substituted aminopyridazine with a suitable two-carbon synthon, followed by bromination. A common route involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde.
Spectroscopic Data (Predicted and Inferred)
Direct, publicly available spectra for 6-bromoimidazo[1,2-b]pyridazine are limited. The following data is a composite of predictions and comparisons with closely related, fully characterized analogues.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms within the fused ring system.
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H-2 and H-3: These protons on the imidazole ring are expected to appear as distinct signals, likely doublets or singlets depending on the coupling with each other.
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H-7 and H-8: These protons on the pyridazine ring will likely appear as doublets, with their chemical shifts influenced by the adjacent bromine atom and the ring fusion.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the carbon atoms of the imidazo[1,2-b]pyridazine core.
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C-6: The carbon atom bearing the bromine will be significantly shifted downfield due to the halogen's inductive effect.
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Other Carbons: The chemical shifts of the other carbons will be influenced by their proximity to the nitrogen atoms and the bromine substituent.
2.1.3. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of Br, HCN, and other small neutral molecules.
2.1.4. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the heterocyclic rings, and C-Br stretching.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| C=N Stretch | 1600-1650 |
| C=C Stretch | 1450-1600 |
| C-Br Stretch | 500-600 |
Physicochemical Properties and Experimental Protocols
A thorough understanding of the physicochemical properties of 6-bromoimidazo[1,2-b]pyridazine is essential for its application in drug development, including formulation and pharmacokinetic studies.
Solubility
The solubility of a compound is a critical parameter that influences its absorption and bioavailability. Based on its heterocyclic structure, 6-bromoimidazo[1,2-b]pyridazine is expected to be sparingly soluble in water and more soluble in organic solvents.
Experimental Protocol: Gravimetric Solubility Determination
This protocol provides a fundamental method for determining the solubility of a compound in a given solvent.
Materials:
-
6-bromoimidazo[1,2-b]pyridazine
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
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Vials with screw caps
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Constant temperature shaker/incubator
-
Filtration apparatus (e.g., syringe filters)
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Evaporating dish
Procedure:
-
Add an excess amount of 6-bromoimidazo[1,2-b]pyridazine to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Transfer the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for gravimetric solubility determination.
Stability
The chemical stability of 6-bromoimidazo[1,2-b]pyridazine is a key consideration for its storage and handling, as well as for its in vivo persistence. Bromo-substituted heterocycles can be susceptible to degradation under certain conditions, such as exposure to light, strong acids or bases, or high temperatures.
Experimental Protocol: Preliminary Stability Assessment
This protocol outlines a basic approach to assess the stability of the compound under various stress conditions.
Materials:
-
6-bromoimidazo[1,2-b]pyridazine solution in a suitable solvent (e.g., acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare stock solutions of 6-bromoimidazo[1,2-b]pyridazine.
-
For acidic degradation, add HCl to a final concentration of 0.1 M.
-
For basic degradation, add NaOH to a final concentration of 0.1 M.
-
For oxidative degradation, add H₂O₂ to a final concentration of 3%.
-
For photostability, expose a solution to UV light.
-
Maintain a control solution under ambient conditions.
-
Incubate all solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
-
Compare the peak area of the parent compound in the stressed samples to the control to determine the extent of degradation.
Reactivity Profile
The bromine atom at the 6-position of the imidazo[1,2-b]pyridazine core serves as a versatile synthetic handle for introducing a wide range of functional groups through cross-coupling reactions. This reactivity is central to the utility of 6-bromoimidazo[1,2-b]pyridazine as a building block in medicinal chemistry.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 6-Bromoimidazo[1,2-b]pyridazine can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position. This reaction is crucial for synthesizing derivatives with improved physicochemical properties or for introducing pharmacophoric groups.
Caption: Generalized Buchwald-Hartwig amination reaction.
Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a key component of several clinical and preclinical drug candidates. The ability to functionalize the 6-position of 6-bromoimidazo[1,2-b]pyridazine allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This scaffold has been successfully employed in the development of inhibitors for a variety of protein kinases, leveraging the structural features of the heterocyclic core to achieve high potency and selectivity.
Conclusion
6-Bromoimidazo[1,2-b]pyridazine is a valuable and versatile building block in medicinal chemistry. While a complete, publicly available dataset of its physicochemical properties is still emerging, this guide provides a comprehensive overview based on existing data and informed scientific reasoning. The synthetic tractability of the 6-bromo substituent, particularly through modern cross-coupling methodologies, ensures its continued importance in the discovery and development of novel therapeutics. Further detailed characterization of this compound will undoubtedly facilitate its broader application in the scientific community.
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